REACTION_CXSMILES
|
C[OH:2].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#N)=[C:6]([F:13])[CH:5]=1.O.[C:15]([O-])([O-])=[O:16].[Na+].[Na+]>C(Cl)Cl>[CH3:15][O:16][C:11](=[O:2])[CH2:10][C:7]1[CH:8]=[CH:9][C:4]([Br:3])=[CH:5][C:6]=1[F:13] |f:3.4.5|
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC#N)F
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After being cooled to room temperature
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Type
|
DRY_WITH_MATERIAL
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Details
|
Drying over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrating at low pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C=C(C=C1)Br)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |